molecular formula C11H11N5O2S B2568595 N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1206997-58-1

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2568595
CAS RN: 1206997-58-1
M. Wt: 277.3
InChI Key: RSILNXRZFWSGMD-UHFFFAOYSA-N
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Description

“N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide” is a compound that has been studied for its potential antimicrobial and antiviral activity . It is a derivative of pyrazine, a symmetrical heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) and N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL2) ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors have been used to afford the respective organo-carboxamide ruthenium(II) complexes .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of complexes confirm distorted octahedral geometries around the Ru(II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands .


Chemical Reactions Analysis

The reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) and N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL2) ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors have been used to afford the respective organo-carboxamide ruthenium(II) complexes .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for “N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide” is not specified in the search results, similar compounds have shown antimicrobial and antiviral activity . Based on its structural similarity to known inhibitors and the results of a molecular docking study, mycobacterial beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH) has been suggested as a potential target .

properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S/c1-12-9(17)4-7-6-19-11(15-7)16-10(18)8-5-13-2-3-14-8/h2-3,5-6H,4H2,1H3,(H,12,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILNXRZFWSGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

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